Home > Products > Screening Compounds P102451 > Blonanserin Impurity 6
Blonanserin Impurity 6 - 132810-83-4

Blonanserin Impurity 6

Catalog Number: EVT-1478887
CAS Number: 132810-83-4
Molecular Formula: C23H30FN3
Molecular Weight: 367.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-3-hydroxypyrazine-2-carboxamide

Compound Description: This compound is identified as a potential process-related impurity (PRI) in favipiravir, an antiviral drug. [] PRIs can arise during the manufacturing process of active pharmaceutical ingredients (APIs) and may possess genotoxic properties. []

3,6-Dichloro-pyrazine-2-carbonitrile

Compound Description: Similar to 6-chloro-3-hydroxypyrazine-2-carboxamide, this compound is another potential process-related impurity in favipiravir. []

Compound Description: Amitriptyline hydrochloride is an antidepressant used to treat anxiety, agitation, and depression. [] Its synthesis involves the formation of four known organic impurities. [] These impurities are likely structurally related to amitriptyline due to their origin from the same synthetic pathway.

Methyl p-toluenesulfonate (MTS)

Compound Description: MTS is a genotoxic impurity found in some pharmaceutical products. [] It poses potential health risks, and its presence in pharmaceuticals is strictly regulated. []

Overview

Blonanserin Impurity 6, identified by the Chemical Abstracts Service number 132810-83-4, is an impurity associated with the pharmaceutical compound Blonanserin. Blonanserin is a novel atypical antipsychotic primarily indicated for the treatment of schizophrenia and bipolar disorder. The presence of impurities like Blonanserin Impurity 6 can significantly affect the efficacy and safety profile of the final pharmaceutical product, making its characterization and understanding crucial for quality control in drug manufacturing.

Source

Blonanserin was first approved for use in Japan and South Korea in January 2008. It is synthesized through various methods, which can lead to the formation of several impurities, including Blonanserin Impurity 6. The impurity is often identified during the synthesis process or through quality control measures in pharmaceutical development .

Synthesis Analysis

Methods

The synthesis of Blonanserin, and consequently its impurities, can be achieved through various chemical pathways. Two notable methods include:

  1. First Method: This involves using 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one as an intermediate. The synthesis begins with this compound reacting with a substituted sulfonyl chloride to form an intermediate sulfonate. This intermediate is then condensed with N-ethyl piperazine to yield Blonanserin .
  2. Second Method: This method utilizes methyl fluorobenzoate as a starting material, which undergoes condensation with acetonitrile followed by a series of reactions involving polyphosphoric acid and phenylphosphonic dichloride to produce Blonanserin .

Technical Details

Both methods emphasize the importance of reaction conditions such as temperature and solvent choice, which can influence the purity of the final product. The second method notably incorporates ionic liquids to enhance reaction efficiency and selectivity.

Molecular Structure Analysis

Structure

Blonanserin Impurity 6 has a complex molecular structure characterized by multiple rings and functional groups. Its structure can be represented as follows:

  • Molecular Formula: C23H30FN3
  • Molecular Weight: Approximately 367.503 g/mol

Data

The molecular structure features a hexahydrocyclooctane ring fused with a pyridine moiety and a fluorophenyl group, contributing to its pharmacological activity and potential interactions within biological systems.

Chemical Reactions Analysis

Reactions

Blonanserin Impurity 6 can undergo several chemical transformations:

  • Oxidation: This process may convert Blonanserin or its impurities into N-oxide derivatives.
  • Reduction: Reduction reactions can yield N-deethylated forms of Blonanserin.
  • Substitution: Substitution reactions involving the fluorophenyl group are also possible.

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation processes and lithium aluminum hydride for reduction reactions. Understanding these reactions is critical for controlling impurity levels during synthesis.

Mechanism of Action

Process

Blonanserin acts primarily as an antagonist at dopamine D2 and D3 receptors as well as serotonin 5-HT2A receptors, modulating neurotransmitter activity in the brain. The mechanism by which Blonanserin Impurity 6 influences this action is less understood but may involve similar receptor interactions or metabolic pathways that could alter therapeutic effects or side effects.

Data

Research indicates that maintaining low levels of impurities like Blonanserin Impurity 6 is essential for ensuring optimal therapeutic efficacy and minimizing adverse effects in patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Ranges between 117°C to 119°C.
  • Density: Approximately 1.1 g/cm³.

Chemical Properties

  • Boiling Point: About 540°C at atmospheric pressure.
  • Solubility: Soluble in DMSO at concentrations greater than or equal to 10 mg/mL.
  • Flash Point: Approximately 280°C.

Understanding these properties is crucial for handling, storage, and formulation processes within pharmaceutical applications.

Applications

Blonanserin Impurity 6 serves primarily as a marker for quality control during the synthesis of Blonanserin. Its presence can indicate potential issues in the synthetic pathway or contamination during manufacturing processes. Additionally, studying such impurities contributes to broader research efforts aimed at improving drug formulations and ensuring patient safety through rigorous quality standards in pharmaceuticals .

Introduction to Blonanserin Impurity 6

Nomenclature and Structural Identification of Blonanserin Impurity 6

Blonanserin Impurity 6 is unambiguously identified by the chemical name 2-(4-ethylpiperazin-1-yl)-4-(3-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine [3] [5]. It bears the CAS Registry Number 132810-83-4 and shares the molecular formula C23H30FN3 with the parent compound blonanserin, yielding an identical molecular weight of 367.51 g/mol [3] [5] [6].

The core structural distinction between Blonanserin Impurity 6 and the API resides in the positional isomerism of the fluorophenyl substituent. While blonanserin features a para-substituted fluorophenyl ring (4-fluorophenyl) attached to the hexahydrocycloocta[b]pyridine scaffold, Impurity 6 incorporates a meta-substituted fluorophenyl ring (3-fluorophenyl) at the same position [3] [5]. This seemingly minor regiochemical alteration arises during synthesis and significantly impacts the impurity's physicochemical behavior and chromatographic properties. The structural characteristics are summarized below:

Table 1: Structural and Identifier Comparison: Blonanserin vs. Impurity 6

PropertyBlonanserin (API)Blonanserin Impurity 6
Systematic Name2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine2-(4-ethylpiperazin-1-yl)-4-(3-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
CAS Number132810-10-7 [5] [6]132810-83-4 [3] [5]
Molecular FormulaC23H30FN3C23H30FN3
Molecular Weight367.50 g/mol367.51 g/mol
Fluorophenyl Substitutionpara (4-position)meta (3-position)

Role of Process-Related Impurities in Pharmaceutical Development

Process-related impurities like Blonanserin Impurity 6 are inherent byproducts of API synthesis, reflecting the chemical pathways and raw materials employed. Their formation, control, and purification are central concerns in process chemistry development. In the case of blonanserin, the synthesis involves multi-step reactions, including Friedel-Crafts acylation, cyclization, chlorination, and nucleophilic displacement with 1-ethylpiperazine [7].

  • Origin during Synthesis: Impurity 6 primarily arises from the isomeric impurity in raw materials used for constructing the cycloocta[b]pyridine core, specifically 3-fluorobenzoyl derivatives instead of the desired 4-fluorobenzoyl compounds [7]. If not meticulously controlled, these isomeric contaminants undergo subsequent reactions, leading to the formation of the positional isomer Impurity 6. Its detection signifies potential issues in the sourcing or purification of key fluorinated aromatic intermediates.

  • Impact on Process Optimization: Monitoring Impurity 6 levels provides critical feedback for refining synthetic routes and purification protocols. Strategies to minimize its formation include:

  • Strict Quality Control of Starting Materials: Ensuring high isomeric purity of fluorinated aromatic building blocks [7].
  • Reaction Condition Optimization: Adjusting parameters like temperature, solvent, catalyst, and stoichiometry to favor the desired para-substituted pathway and minimize isomer formation [7].
  • Advanced Purification Techniques: Employing techniques such as crystallization, chromatography (preparative HPLC), or specific extraction methods to separate the closely related Impurity 6 from the desired API during downstream processing [7].
  • Analytical Differentiation: The structural similarity between the API and Impurity 6 necessitates high-resolution analytical methods for accurate quantification. Techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection are standard. Due to the difference in polarity arising from the meta vs. para fluorine position, Impurity 6 typically exhibits a distinct retention time compared to blonanserin, allowing for separation and quantification during quality control testing [3] [5] [6].

Table 2: Representative Blonanserin Impurities and Origins

Impurity DesignationKey Structural FeatureCAS Number (if available)Likely Origin
Blonanserin (API)4-(4-Fluorophenyl)132810-10-7Target Compound
Impurity 64-(3-Fluorophenyl)132810-83-4Isomeric raw material impurity
Impurity 1Bis-piperazinyl biphenyl derivative1648791-23-4Over-alkylation / Dimerization
Impurity 4Des-ethylpiperazine analog (Piperazine instead of ethylpiperazine)132811-84-8Incomplete alkylation / Dealkylation
Impurity 94-(4-Chlorophenyl)132810-87-8Halogen impurity in raw material
N-Oxide MetabolitePiperazine N-Oxide142838-82-2Oxidation (Process or Metabolite)

Regulatory Significance of Impurity Profiling in Drug Substance Quality Control

The identification, reporting, and control of impurities like Blonanserin Impurity 6 are mandated by stringent global regulatory guidelines (e.g., ICH Q3A(R2) and ICH Q3B(R2)) to ensure drug safety and quality [5] [6]. These guidelines establish thresholds for identification, qualification, and reporting based on the maximum daily dose of the drug.

  • Specification Setting: Blonanserin Impurity 6 must be included in the drug substance specification for blonanserin. A validated, stability-indicating analytical method (typically HPLC or UHPLC) is required to detect and quantify this specific isomer at appropriate levels. Based on its structural similarity and potential to form at significant levels, it is often classified as a specified impurity, requiring an individual acceptance limit (e.g., ≤ 0.15%) within the overall impurity profile [5] [6].

  • Stability Studies: While Impurity 6 is primarily a process-related impurity, stability studies under recommended storage conditions (temperature, humidity, light) are necessary to confirm it does not increase significantly over the product's shelf-life, indicating the robustness of the manufacturing process and packaging.

  • Genotoxic Impurity Assessment: A critical regulatory requirement involves assessing impurities for potential genotoxic risk (ICH M7). While Impurity 6 is a positional isomer of the API and lacks obvious structural alerts for genotoxicity (e.g., aromatic nitro groups, alkyl azides, epoxides, certain aromatic amines), a theoretical assessment based on its structure (SAR - Structure Activity Relationship analysis) and, if deemed necessary, empirical testing (e.g., Ames test) would be required to justify its control strategy and acceptance limits fully [5] [6]. Its current classification in pharmacopeial monographs typically reflects a low concern.

  • Batch Analysis and Compliance: Regulatory submissions (e.g., ANDA, DMF) require comprehensive impurity profiles for multiple batches of the drug substance (typically 3 pilot-scale or production-scale batches). Data must demonstrate that levels of Impurity 6 and other specified and unspecified impurities are consistently below the established acceptance criteria and within ICH thresholds. This data provides evidence of a well-controlled and reproducible manufacturing process [5] [6].

Table 3: Key Analytical and Regulatory Parameters for Impurity 6

ParameterRequirement/ConsiderationRegulatory Basis/Technique
IdentificationConfirmed via NMR, MS, co-injection with authentic standardICH Q3A(R2), Pharmacopeial methods
QuantificationValidated RP-HPLC/UHPLC method with UV detectionICH Q2(R1)
Reporting Threshold≥ 0.05% (Likely)ICH Q3A(R2) (Based on Max Daily Dose)
Identification Threshold≥ 0.10% or 1.0 mg/day (Lower of)ICH Q3A(R2) (Based on Max Daily Dose)
Qualification Threshold≥ 0.15% or 1.0 mg/day (Lower of)ICH Q3A(R2) (Based on Max Daily Dose)
Specification Limit (Typical)Individual: ≤ 0.15%; Total Impurities: ≤ 1.0%Based on ICH thresholds & process capability
Genotoxic Potential (Assessment)Low (Lacks structural alerts; isomer of API)ICH M7; SAR Analysis
Stability IndicatingMust not increase significantly under recommended storageICH Q1A(R2), Q1B

Properties

CAS Number

132810-83-4

Product Name

Blonanserin Impurity 6

Molecular Formula

C23H30FN3

Molecular Weight

367.51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.